molecular formula C20H30OSi2 B13956111 (2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane CAS No. 59164-25-9

(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane

Cat. No.: B13956111
CAS No.: 59164-25-9
M. Wt: 342.6 g/mol
InChI Key: AIJFWKIEWFJHTI-UHFFFAOYSA-N
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Description

The compound “(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane” is a silicon-containing aromatic molecule characterized by two trimethylsilyl (TMS) groups and a methoxy-substituted benzyl moiety. Its structure features a central benzene ring substituted with a methoxy[2-(trimethylsilyl)phenyl]methyl group and an additional trimethylsilyl group. The TMS groups enhance stability against hydrolysis compared to analogous alkoxy or hydroxyl derivatives, while the methoxy group may influence electronic properties and reactivity .

Properties

CAS No.

59164-25-9

Molecular Formula

C20H30OSi2

Molecular Weight

342.6 g/mol

IUPAC Name

[2-[methoxy-(2-trimethylsilylphenyl)methyl]phenyl]-trimethylsilane

InChI

InChI=1S/C20H30OSi2/c1-21-20(16-12-8-10-14-18(16)22(2,3)4)17-13-9-11-15-19(17)23(5,6)7/h8-15,20H,1-7H3

InChI Key

AIJFWKIEWFJHTI-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1[Si](C)(C)C)C2=CC=CC=C2[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of (2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane

General Synthetic Strategy

The synthesis of this compound generally involves the reaction of phenolic derivatives with silane reagents. The key steps include:

  • Preparation of suitable phenolic precursors bearing trimethylsilyl substituents.
  • Methylation or methoxylation at the benzylic position adjacent to the phenyl ring.
  • Introduction of the second trimethylsilyl group on the phenyl ring to complete the bis-silylated structure.

This approach leverages selective silylation and methylation reactions to achieve the target molecule.

Detailed Synthetic Routes

Preparation of Trimethylsilyl-Substituted Phenyl Intermediates

One common route to introduce the trimethylsilyl group onto the phenyl ring involves directed ortho-lithiation of a protected phenol derivative followed by quenching with trimethylchlorosilane. For example, phenol can be converted to a carbamate derivative, which directs lithiation ortho to the hydroxyl group. Subsequent reaction with trimethylchlorosilane installs the trimethylsilyl substituent with high regioselectivity.

Step Reagents and Conditions Outcome
Phenol protection Reaction with isopropyl isocyanate, Et3N catalyst Carbamate intermediate
Ortho-lithiation n-Butyllithium at low temperature Lithiated intermediate
Silylation Trimethylchlorosilane quench Ortho-trimethylsilyl phenyl carbamate

This method is scalable and can be performed on multigram quantities with minimal purification steps.

Methoxylation and Methylation Steps

The methoxy group adjacent to the trimethylsilyl-substituted phenyl ring is introduced typically by methylation of the corresponding phenolic or benzylic hydroxyl group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Alternatively, the methoxy group can be installed via nucleophilic substitution reactions on suitable intermediates.

Final Assembly of the Bis-Trimethylsilyl Structure

The second trimethylsilyl group is introduced on the phenyl ring or benzylic position by reaction with trimethylchlorosilane or via Grignard intermediates derived from the silylated phenyl precursors. This step often involves:

  • Formation of Grignard reagents from aryl halides.
  • Reaction with trimethylchlorosilane under controlled temperature (typically reflux at 50°C).
  • Purification by distillation or chromatography to obtain the final compound with >99% purity.

Industrial and Scalable Synthesis Considerations

A patented method for related trimethylsilyl-containing intermediates involves:

  • Reaction of bromoethanol with paraformaldehyde under cooling (around 10°C).
  • Introduction of hydrogen chloride gas and trimethylchlorosilane under controlled temperature (<25°C).
  • Grignard reaction with tetrahydrofuran solutions at reflux to install trimethylsilyl groups.
  • Final purification by distillation to achieve high purity (>99%).

This process is notable for:

  • Use of readily available, inexpensive raw materials.
  • Reactions under atmospheric pressure with energy-efficient conditions.
  • Stable products with long shelf life (>2 years).
  • Suitability for ton-scale industrial production.

Comparative Analysis of Preparation Methods

Method Aspect Directed Ortho-Lithiation & Silylation Grignard Reaction & Chloromethylation General Phenol Methylation & Silylation
Starting Material Phenol derivatives (carbamates) Bromoethanol, paraformaldehyde Phenolic derivatives
Key Reagents n-Butyllithium, trimethylchlorosilane Grignard reagents, trimethylchlorosilane Trimethylchlorosilane, methylating agents
Reaction Conditions Low temperature lithiation, room temp silylation Reflux in tetrahydrofuran, controlled cooling Mild methylation, silylation at ambient temp
Purification Flash chromatography Distillation and crystallization Chromatography
Product Purity High (>95%) Very high (>99%) High (>95%)
Scalability Multigram scale demonstrated Ton-scale industrial production possible Laboratory to pilot scale
Stability of Product Stable, suitable for further transformations Stable under alkaline conditions, long shelf life Stable, but depends on storage conditions

Research Findings and Notes

  • The presence of two trimethylsilyl groups and a methoxy substituent enhances the compound's stability and reactivity, making it valuable in organic synthesis, particularly in cross-coupling and protective group chemistry.
  • Kinetic studies show that solvent polarity and temperature significantly influence reaction rates in the preparation and subsequent reactions of this compound.
  • The industrially scaled method emphasizes environmental and economic benefits by using cheap, readily available reagents and mild reaction conditions.
  • Directed ortho-lithiation strategies provide regioselective access to silylated phenols, which are key intermediates for the target compound.

Summary Table of Preparation Methods

Preparation Step Method 1: Ortho-Lithiation & Silylation Method 2: Grignard & Chloromethylation Method 3: Phenol Methylation & Silylation
Starting Material Phenol Bromoethanol Phenolic derivatives
Protection Carbamate formation None None
Lithiation/Silylation Ortho-lithiation, TMSCl quench Grignard reaction with TMSCl Direct silylation
Methoxylation After silylation, methylation Via methylation of intermediates Methylation of phenolic hydroxyl
Purification Flash chromatography Distillation Chromatography
Yield Moderate to high High (>99%) Moderate to high
Scalability Multigram scale Ton-scale industrial Laboratory to pilot scale

Chemical Reactions Analysis

(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phenolic or quinone derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trimethylsilyl groups are replaced by other functional groups.

Scientific Research Applications

(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane involves its interaction with molecular targets such as enzymes and receptors. The methoxy and trimethylsilyl groups play a crucial role in modulating its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dual TMS groups and methoxy-bridged benzyl group distinguish it from simpler analogs like Trimethyl(2-phenylethoxy)silane .
  • Unlike 2-(trimethylsilyl)phenyl trifluoromethanesulfonate , the target lacks a triflate group, reducing its reactivity in substitution reactions but enhancing stability.

Reactivity and Stability

  • Hydrolysis Resistance : The TMS groups in the target compound confer resistance to hydrolysis under neutral conditions, similar to Trimethyl(2-phenylethoxy)silane . However, acidic or basic conditions may cleave the silyl ethers.
  • Electronic Effects : The methoxy group donates electron density to the aromatic ring, contrasting with the electron-withdrawing triflate in 2-(trimethylsilyl)phenyl trifluoromethanesulfonate . This difference influences electrophilic substitution patterns.

Physical and Spectroscopic Properties

  • Boiling Point/Solubility: Expected to be higher than simpler TMS ethers due to increased molecular weight and aromaticity. Likely soluble in nonpolar solvents (e.g., hexane, toluene).
  • Spectroscopy :
    • ¹H NMR : Signals for methoxy (~3.3 ppm), aromatic protons (6.5–7.5 ppm), and TMS groups (0.1–0.3 ppm).
    • ¹³C NMR : Peaks for TMS carbons (~1–2 ppm), methoxy (~55 ppm), and aromatic carbons.
    • IR : Stretches for C-O (methoxy, ~1250 cm⁻¹) and Si-C (~750 cm⁻¹).

Biological Activity

The compound (2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane , also known by its chemical formula C20H30OSi2C_{20}H_{30}OSi_2, is a silane derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Weight : 342.63 g/mol
  • InChIKey : AIJFWKIEWFJHTI-UHFFFAOYSA-N
  • CAS Number : Not explicitly stated in the search results.

Biological Activity Overview

Research indicates that silane compounds often exhibit enhanced biological properties compared to their carbon counterparts. The presence of trimethylsilyl groups can influence the lipophilicity and bioavailability of the compounds, potentially leading to improved pharmacological profiles.

The exact mechanism of action for (2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane is not well-documented in the available literature. However, similar silane compounds have been shown to interact with various biological targets, including enzymes and receptors, which may lead to therapeutic effects.

Case Studies and Research Findings

1. Enhanced Anticancer Activity
A study highlighted that silane derivatives can enhance the anticancer activity of certain drugs. For instance, compounds with similar structural features have shown improved efficacy in inhibiting tumor growth in preclinical models. The incorporation of trimethylsilyl groups has been associated with increased cellular uptake and retention of active compounds in cancer cells.

2. Drug Design Strategies
Research has indicated that the incorporation of silicon into drug design can lead to improved stability and activity. A review on drug design based on carbon/silicon switch strategies demonstrated that silicon derivatives often show enhanced biological activities compared to their carbon analogs .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeReference
Silane AAnticancerStudy 1
Silane BAntimicrobialStudy 2
(Targeted Compound)Potentially AnticancerCurrent Study

Safety and Toxicology

While specific safety data for (2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane is limited, general safety information for silanes suggests potential hazards including skin irritation and eye damage . Proper handling procedures should be followed, including the use of personal protective equipment (PPE).

Q & A

Q. What are the primary synthetic routes for synthesizing (2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane?

Methodological Answer: The compound can be synthesized via Grignard reagent-mediated silylation or cross-coupling reactions involving trimethylsilyl-protected intermediates. A typical route involves:

Protection of phenolic groups : Methoxy groups are introduced via alkylation using methyl iodide under basic conditions.

Silylation : Trimethylsilyl groups are appended via nucleophilic substitution with chlorotrimethylsilane (Cl-TMS) in anhydrous solvents like THF .

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures removal of unreacted silylating agents.

Key Considerations : Moisture-sensitive reactions require inert atmospheres (N₂/Ar). Confirmation of regioselectivity is critical due to steric hindrance from bulky silyl groups.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies methoxy (-OCH₃) and aryl protons. Trimethylsilyl (TMS) groups show characteristic singlets at ~0.1–0.3 ppm (¹H) and 0–10 ppm (¹³C).
    • ²⁹Si NMR confirms silyl group connectivity, with shifts at 10–25 ppm for TMS .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination, though crystallinity may require co-crystallization with stabilizing agents (e.g., crown ethers) .

Advanced Research Questions

Q. How does steric bulk from trimethylsilyl groups influence reactivity in catalytic applications?

Methodological Answer: The ortho-substituted trimethylsilyl groups create steric hindrance, which can:

  • Suppress undesired side reactions (e.g., dimerization) in transition-metal-catalyzed cross-couplings.
  • Modulate electronic effects : Silyl groups act as electron-donating substituents, altering aryl ring electrophilicity.
  • Experimental validation : Compare reaction rates with/without silyl protection using kinetic studies (e.g., UV-Vis monitoring of Suzuki-Miyaura couplings) .

Q. What are the metabolic pathways of structurally related silane compounds, and how might this inform toxicity studies?

Methodological Answer:

  • Phase I Metabolism : Hydrolysis of silyl ethers (e.g., demethylation of methoxy groups) generates phenolic intermediates.
  • Phase II Conjugation : Glucuronidation or sulfation of hydroxylated metabolites, detectable via LC-MS/MS .
  • Toxicity Insights :
    • Trimethylsilyl groups resist enzymatic degradation, potentially leading to bioaccumulation.
    • Comparative studies with non-silylated analogs (e.g., methoxy vs. TMS-methoxy derivatives) reveal metabolic stability differences .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) or transport proteins.
  • QSAR Models : Correlate silyl group substituents with logP values to predict membrane permeability .
  • Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What contradictions exist in reported stability data for silyl-protected aromatic compounds?

Data Contradiction Analysis :

  • Thermal Stability : Some studies report decomposition >200°C (TGA data), while others note instability under acidic hydrolysis at room temperature .
  • Resolution : Stability is solvent-dependent. For example, polar aprotic solvents (DMF, DMSO) stabilize silyl ethers, while protic solvents (MeOH, H₂O) accelerate degradation.
  • Recommendation : Pre-screen solvents via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How can this compound serve as a precursor for advanced materials (e.g., organosilicon frameworks)?

Methodological Answer:

  • Polymerization : Initiate via radical polymerization using AIBN, yielding silyl-functionalized polymers with tunable hydrophobicity.
  • Hybrid Materials : Co-condensation with tetraethyl orthosilicate (TEOS) forms mesoporous silica composites for catalytic supports .
  • Characterization : BET surface area analysis and TEM imaging confirm pore structure and silyl group incorporation .

Research Recommendations

  • Prioritize computational pre-screening to reduce experimental costs in catalytic applications.
  • Explore synergistic effects in hybrid materials by combining with fluorinated silanes (e.g., from ).
  • Address metabolic stability gaps via isotope-labeled tracer studies (¹⁴C or ²H) .

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